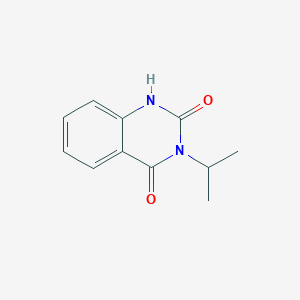

3-isopropylquinazoline-2,4(1h,3h)-dione

CAS No.: 5943-91-9

Cat. No.: VC13311856

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5943-91-9 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 3-propan-2-yl-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C11H12N2O2/c1-7(2)13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-7H,1-2H3,(H,12,15) |

| Standard InChI Key | PDLFMXPHMBAMMX-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=O)C2=CC=CC=C2NC1=O |

| Canonical SMILES | CC(C)N1C(=O)C2=CC=CC=C2NC1=O |

Introduction

Structural Characteristics and Synthesis

Molecular Structure

The core structure of 3-isopropylquinazoline-2,4(1H,3H)-dione consists of a quinazoline ring system with two ketone moieties at positions 2 and 4. The isopropyl group at the 3-position introduces steric bulk, influencing both physicochemical properties and biological interactions . Key spectral data confirm its structure:

-

1H NMR (500 MHz, DMSO-d6): δ 11.27 (brs, 1H), 7.92 (d, J=8.0 Hz, 1H), 7.63 (t, J=7.5 Hz, 1H), 7.20–7.14 (m, 2H), 5.17–5.12 (m, 1H), 1.44 (s, 3H), 1.43 (s, 3H) .

-

13C NMR (100 MHz, DMSO-d6): δ 162.3, 150.2, 139.5, 134.9, 127.5, 122.4, 114.9, 114.3, 44.4, 19.3 .

-

HRMS: m/z calcd for C11H13N2O2 [M + H]+ 205.0972, found: 205.0970 .

Synthetic Routes

The synthesis of 3-isopropylquinazoline-2,4(1H,3H)-dione (6c) is achieved via a DMAP-catalyzed one-pot reaction using 2-amino-N-isopropylbenzamide and di-tert-butyl dicarbonate [(Boc)2O] under microwave irradiation . Key optimization parameters include:

| Condition | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Microwave (150°C) | DMAP | CH3CN | 150°C | 30 min | 92% |

| Room temperature | DMAP | CH3CN | 25°C | 12 h | 59% |

This method avoids transition metals, enhancing compatibility with pharmaceutical applications .

Pharmacological Activities

Sodium-Hydrogen Exchanger 1 (NHE-1) Inhibition

Quinazoline-diones, including 3-isopropyl derivatives, exhibit NHE-1 inhibitory activity, relevant for treating conditions like ischemia-reperfusion injury and hypertension . The isopropyl group enhances lipophilicity, potentially improving membrane permeability and target engagement .

Anti-Inflammatory and Antiplatelet Effects

3-Substituted quinazoline-diones reduce cytokine release (e.g., IL-6) and neutrophil infiltration in acute lung injury models . The isopropyl group’s steric effects may modulate interactions with inflammatory mediators .

Structure-Activity Relationships (SAR)

-

N-1 Substitution: Alkyl or aryl groups at N-1 enhance metabolic stability. For instance, N-methyl derivatives show improved bioavailability compared to unsubstituted analogs .

-

C-3 Substituents: Bulky groups like isopropyl increase lipophilicity, correlating with enhanced CNS penetration and antimicrobial activity .

-

C-6/C-7 Modifications: Electron-withdrawing groups (e.g., nitro) at C-7 improve anti-HCV activity (EC50: 6.4 μM) .

Applications in Drug Development

Zenarestat Synthesis

The DMAP-mediated protocol enables scalable synthesis of Zenarestat, an aldose reductase inhibitor, in 70% yield . This highlights the utility of 3-isopropylquinazoline-2,4(1H,3H)-dione derivatives as intermediates in producing therapeutics for diabetic complications.

Antiviral Agents

3-Hydroxyquinazoline-diones, including 10n and 10p, exhibit anti-HCV activity (EC50: <10 μM), surpassing ribavirin (EC50: 20.0 μM) . Structural analogs with isopropyl groups are under investigation for improved pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume